molecular formula C15H13BrN4O B5792019 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole

1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole

Cat. No.: B5792019
M. Wt: 345.19 g/mol
InChI Key: OVCNSADFQDFDKV-UHFFFAOYSA-N
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Description

1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole is a chemical compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in pharmaceuticals, agriculture, and materials science due to their unique structural properties and reactivity.

Preparation Methods

The synthesis of 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole typically involves the following steps:

    Starting Materials: The synthesis begins with 4-bromobenzyl chloride and 2-methylphenol.

    Formation of Intermediate: The 4-bromobenzyl chloride reacts with sodium azide to form 4-bromobenzyl azide.

    Cyclization: The 4-bromobenzyl azide undergoes cyclization with 2-methylphenol in the presence of a base such as potassium carbonate to form the desired tetrazole compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity.

Chemical Reactions Analysis

1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The tetrazole ring can undergo oxidation or reduction reactions, depending on the reagents used.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and oxidizing or reducing agents.

Scientific Research Applications

1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole has several scientific research applications:

    Pharmaceuticals: It is used as a building block in the synthesis of various pharmaceutical compounds due to its tetrazole moiety, which is known for its bioactivity.

    Agriculture: The compound can be used in the development of agrochemicals, such as herbicides and fungicides.

    Materials Science: It is utilized in the synthesis of advanced materials, including polymers and coordination complexes, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole involves its interaction with specific molecular targets. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific pathways, leading to the desired biological effect.

Comparison with Similar Compounds

1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]-1H-tetrazole can be compared with other similar compounds, such as:

    1-(4-bromophenyl)-4-[(2-methylphenyl)methyl]piperazine: This compound also contains a bromophenyl group but has a piperazine ring instead of a tetrazole ring.

    1-(4-bromophenyl)-2-methyl-3-oxo-3,4-dihydro-2H-1,2-benzothiazine-4-carboxamide: This compound has a similar bromophenyl group but a different core structure.

The uniqueness of this compound lies in its tetrazole ring, which imparts distinct reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-(4-bromophenyl)-5-[(2-methylphenoxy)methyl]tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN4O/c1-11-4-2-3-5-14(11)21-10-15-17-18-19-20(15)13-8-6-12(16)7-9-13/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVCNSADFQDFDKV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC2=NN=NN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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